2-Bromo-4-fluorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluorobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzenesulfinic acid sodium salt typically involves the bromination and fluorination of benzene derivatives. One common method starts with 2-fluorotoluene, which undergoes nitration, reduction, diazotization, and bromination to yield the desired product . The reaction conditions often include the use of mixed acids for nitration, reducing agents for reduction, and bromine for bromination.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinic acid derivatives, and various substituted benzene compounds .
Scientific Research Applications
2-Bromo-4-fluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the sulfinic acid group.
4-Bromobenzenesulfonic acid sodium salt: Contains a sulfonic acid group instead of a sulfinic acid group.
2-Fluoro-4-bromotoluene: Similar in structure but lacks the sulfinic acid group.
Uniqueness
2-Bromo-4-fluorobenzenesulfinic acid sodium salt is unique due to the presence of both bromine and fluorine atoms, as well as the sulfinic acid group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations .
Properties
Molecular Formula |
C6H3BrFNaO2S |
---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;2-bromo-4-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(8)1-2-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
MZNNTWOVHOFGGY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.